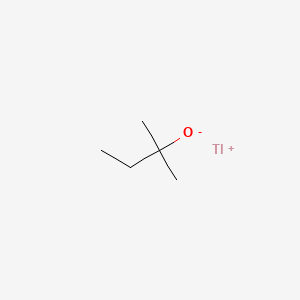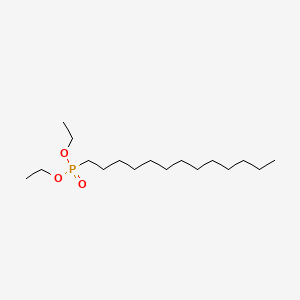
Phosphonic acid, tridecyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, tridecyl-, diethyl ester is an organophosphorus compound characterized by the presence of a stable C–P bond. This compound belongs to the class of phosphonates, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, tridecyl-, diethyl ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of triethyl orthoacetate as both a reagent and solvent. The reaction temperature plays a crucial role in determining the yield and selectivity of the esterification process. At 30°C, monoesters are formed, while higher temperatures favor the formation of diesters .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves the Michaelis–Arbuzov reaction. This reaction uses alkyl halides and trialkyl phosphites to produce phosphonate esters. For example, methyl iodide catalyzes the conversion of trimethylphosphite to dimethyl methylphosphonate .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, tridecyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids.
Hydrolysis: Breaking down into phosphonic acids and alcohols.
Substitution: Reactions with nucleophiles to replace alkoxy groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Hydrolysis: Can be catalyzed by acids or bases, often performed at elevated temperatures.
Substitution: Utilizes nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Produces phosphonic acids.
Hydrolysis: Yields phosphonic acids and corresponding alcohols.
Substitution: Forms substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, tridecyl-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of coordination polymers and metal-organic frameworks.
Biology: Acts as a chelating agent in imaging and diagnostic applications.
Medicine: Investigated for its potential as an antiviral and antibiotic agent.
Industry: Utilized in the production of polymers, paints, and adhesives.
Wirkmechanismus
The mechanism of action of phosphonic acid, tridecyl-, diethyl ester involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as chelation therapy and imaging. The compound’s molecular targets include metal ions and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, tridecyl-, diethyl ester can be compared with other phosphonate esters, such as:
Dimethyl methylphosphonate: Used in similar applications but differs in its alkyl group.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Eigenschaften
CAS-Nummer |
73790-32-6 |
|---|---|
Molekularformel |
C17H37O3P |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-diethoxyphosphoryltridecane |
InChI |
InChI=1S/C17H37O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-21(18,19-5-2)20-6-3/h4-17H2,1-3H3 |
InChI-Schlüssel |
NZFIBMQRGNVRIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


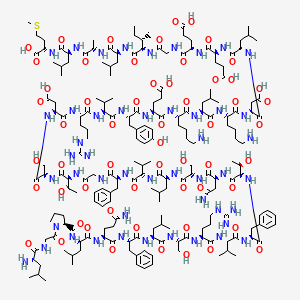
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
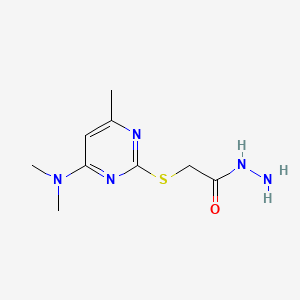
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)



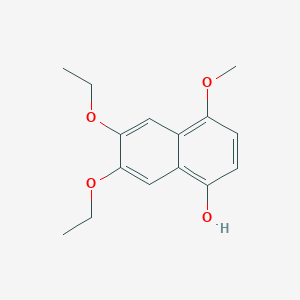
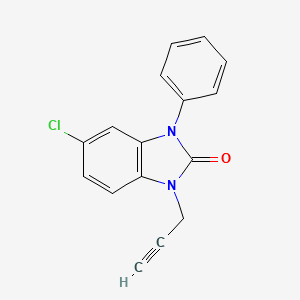
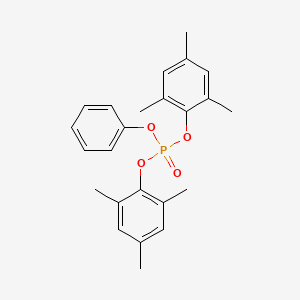
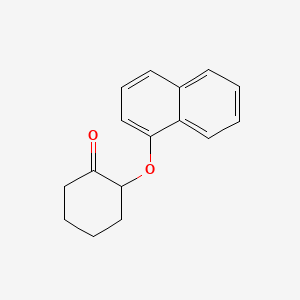
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
